An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Dibuprol
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Dibuprol
This guide provides a comprehensive technical overview of Dibuprol, with a focus on its chemical structure, molecular properties, and potential applications. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established chemical principles with practical insights to deliver a thorough understanding of this dialkoxypropanol derivative.
Introduction to Dibuprol: A Glyceryl Ether Derivative
Dibuprol, systematically known as 1,3-dibutoxypropan-2-ol, is a chemical compound belonging to the class of glyceryl ethers.[1] Its structure is derived from glycerol, with two of the hydroxyl groups etherified with butyl chains. While not a widely recognized pharmaceutical agent itself, its structural motif is of interest in medicinal chemistry and materials science. This guide will delve into the fundamental molecular characteristics of Dibuprol, offering a foundation for its potential synthesis, analysis, and application in various scientific endeavors.
Chemical Structure and Nomenclature
The structural identity of a molecule is paramount to understanding its chemical behavior and potential interactions. Dibuprol's architecture is centered around a propan-2-ol backbone with two butoxy substituents.
IUPAC Name: 1,3-dibutoxypropan-2-ol[1]
Synonyms: Dibuprol, 1,3-Dibutoxy-2-propanol, Glycerine-1,3-dibutylether[1]
CAS Number: 2216-77-5[1]
Molecular Formula: C₁₁H₂₄O₃[1]
The structural formula of Dibuprol is presented below:
Figure 1: 2D Chemical Structure of Dibuprol
Molecular and Physicochemical Properties
The physical and chemical properties of Dibuprol are dictated by its molecular structure, including its molecular weight, the presence of a hydroxyl group, and the two ether linkages. The following table summarizes key computed and, where available, experimental properties. It is important to note that experimental data for Dibuprol is scarce in publicly available literature; therefore, some properties are inferred from closely related analogs like 1,3-diethoxy-2-propanol.
| Property | Value | Source |
| Molecular Weight | 204.31 g/mol | [1] |
| XLogP3 | 1.8 | [1] |
| Boiling Point | ~191-192 °C (estimated for 1,3-diethoxy-2-propanol) | [2], [3] |
| Density | ~0.95 g/cm³ at 20 °C (for 1,3-diethoxy-2-propanol) | [2] |
| Solubility | Expected to be soluble in many organic solvents. | [4] |
Synthesis and Spectroscopic Characterization
Synthetic Pathways
The synthesis of 1,3-dialkoxy-2-propanols like Dibuprol can generally be achieved through the Williamson ether synthesis or by the ring-opening of epoxides. A common and efficient method involves the reaction of epichlorohydrin with the corresponding alcohol in the presence of a catalyst.
Figure 2: General Synthesis Workflow for Dibuprol
A plausible experimental protocol for the synthesis of Dibuprol is outlined below. This protocol is based on general methods for the synthesis of similar ethers and would require optimization for Dibuprol specifically.
Experimental Protocol: Synthesis of 1,3-dibutoxy-2-propanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butanol (2.2 equivalents) and a catalytic amount of a strong base like sodium hydride or a Lewis acid.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin (1 equivalent) to the stirred solution at a controlled temperature to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 1,3-dibutoxy-2-propanol.
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of Dibuprol is expected to show characteristic signals for the butoxy groups and the propanol backbone. The chemical shifts would be approximately in the following regions:
-
-CH₃ (butyl group): A triplet around 0.9 ppm.
-
-CH₂- (butyl groups): Multiplets between 1.3-1.6 ppm.
-
-O-CH₂- (butyl groups): A triplet around 3.4-3.5 ppm.
-
-O-CH₂- (propanol backbone): A multiplet around 3.5-3.6 ppm.
-
-CH(OH)- (propanol backbone): A multiplet around 3.9-4.0 ppm.
-
-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for each carbon environment. For the analogous 1,3-diethoxy-2-propanol, the reported chemical shifts are approximately 15.3 ppm (CH₃), 66.7 ppm (O-CH₂), 70.8 ppm (CH-OH), and 72.5 ppm (O-CH₂).[5][6] Similar shifts would be expected for Dibuprol, with additional signals for the extra methylene groups in the butyl chains.
Infrared (IR) Spectroscopy: The IR spectrum of Dibuprol would be characterized by the following key absorption bands:
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7]
-
C-H stretch (aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region.[7]
-
C-O stretch (ether and alcohol): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[7]
Potential Applications and Research Interest
While Dibuprol is not a common pharmaceutical agent, its chemical properties suggest potential utility in several industrial and research applications, similar to other glycol ethers.
-
Specialty Solvent: Its structure suggests it could be an effective solvent for various resins, coatings, inks, and adhesives.[8]
-
Plasticizer/Co-solvent: In the polymer industry, it could act as a plasticizer or co-solvent to improve the flexibility and processability of plastics.[8]
-
Chemical Intermediate: Dibuprol can serve as a precursor for the synthesis of other, more complex molecules. For instance, related compounds are used to prepare GPR40 receptor modulators, indicating a potential, albeit indirect, role in drug discovery research.[9]
-
Formulation Component: In personal care and fragrance products, similar glycol ethers are used as carriers and solvents.[10][11]
Safety and Handling
Specific toxicology data for Dibuprol is limited. However, based on safety data for analogous compounds like 1,3-diethoxy-2-propanol, the following precautions are recommended:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
-
Hazards: May cause eye irritation.[13] Avoid contact with skin and eyes.[12]
Conclusion
Dibuprol (1,3-dibutoxypropan-2-ol) is a glyceryl ether with a well-defined chemical structure and predictable molecular properties. While not extensively studied as a standalone compound, its synthesis can be approached through established methods for related ethers. Its potential applications likely lie in the industrial sector as a specialty solvent or chemical intermediate. For researchers, Dibuprol and its analogs represent a class of compounds with tunable properties based on the length of the alkyl chains, offering opportunities for the development of new materials and synthetic methodologies. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and to explore its utility in various applications.
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